molecular formula C16H35NO B14401342 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine CAS No. 85688-08-0

3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine

Cat. No.: B14401342
CAS No.: 85688-08-0
M. Wt: 257.45 g/mol
InChI Key: QCCRZABDWHPVCI-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine is an organic compound characterized by its unique structure, which includes a propan-1-amine backbone with a 2,4,6-trimethyldecyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with 2,4,6-trimethyldecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2,4,6-trimethyldecyl group, forming the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new ether or thioether compounds.

Scientific Research Applications

3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The ether linkage may also play a role in the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4,6-Trimethylheptyl)oxy]propan-1-amine
  • 3-[(2,4,6-Trimethylnonyl)oxy]propan-1-amine
  • 3-[(2,4,6-Trimethyldodecyl)oxy]propan-1-amine

Uniqueness

3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine is unique due to its specific 2,4,6-trimethyldecyl group, which imparts distinct physicochemical properties such as hydrophobicity and steric bulk. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

85688-08-0

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

3-(2,4,6-trimethyldecoxy)propan-1-amine

InChI

InChI=1S/C16H35NO/c1-5-6-8-14(2)11-15(3)12-16(4)13-18-10-7-9-17/h14-16H,5-13,17H2,1-4H3

InChI Key

QCCRZABDWHPVCI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)CC(C)COCCCN

Origin of Product

United States

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